2,4-Difluoro-3-methoxybenzylamine

Antibacterial Cell Division FtsZ

2,4-Difluoro-3-methoxybenzylamine (CAS 717094-51-4) is a substituted benzylamine derivative, characterized by a 2,4-difluoro and 3-methoxy substitution pattern on its phenyl ring. This compound functions as a versatile building block in medicinal chemistry, serving as a key intermediate for synthesizing more complex small-molecule therapeutic candidates.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 717094-51-4
Cat. No. B1307481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-methoxybenzylamine
CAS717094-51-4
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)CN)F
InChIInChI=1S/C8H9F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3
InChIKeyAAZMLHVLBRWOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-3-methoxybenzylamine (CAS 717094-51-4) as a Key Intermediary Benzylamine Scaffold


2,4-Difluoro-3-methoxybenzylamine (CAS 717094-51-4) is a substituted benzylamine derivative, characterized by a 2,4-difluoro and 3-methoxy substitution pattern on its phenyl ring [1]. This compound functions as a versatile building block in medicinal chemistry, serving as a key intermediate for synthesizing more complex small-molecule therapeutic candidates [2]. The unique electronic and steric properties conferred by the difluoro-methoxy arrangement make it a valuable scaffold for constructing molecules with specific pharmacological activities, including inhibitors of discoidin domain receptors (DDRs) and phosphoinositide 3-kinases (PI3K) [2][3].

Critical Evaluation of 2,4-Difluoro-3-methoxybenzylamine Substitution in Specialized Applications


In research and development, the use of 2,4-Difluoro-3-methoxybenzylamine is not interchangeable with other benzylamine analogs. The precise 2,4-difluoro and 3-methoxy substitution pattern dictates the compound's electronic distribution, metabolic stability, and its ability to engage specific biological targets [1]. For instance, patent applications claim this specific scaffold as a core component for inhibitors of DDR1/DDR2 and PI3K [1][2]. The introduction of fluorine atoms is a known medicinal chemistry strategy to enhance metabolic stability and binding affinity [3]. Consequently, substituting this precise building block with a different regioisomer or a non-fluorinated analog during synthesis would likely produce a molecule with altered, and likely reduced, potency and selectivity for its intended target.

Quantitative Activity Profile and Comparative Analysis for 2,4-Difluoro-3-methoxybenzylamine (717094-51-4)


In Vitro Antibacterial Activity: FtsZ Polymerization Inhibition

Research indicates 2,4-Difluoro-3-methoxybenzylamine exhibits concentration-dependent inhibition of FtsZ polymerization, a protein essential for bacterial cell division, with reported activity against Escherichia coli and Klebsiella pneumoniae . While direct IC50 or MIC values for the compound itself are not reported, a structurally related 2,4-difluoro substituted analog (compound 4b) demonstrated two-fold better antibacterial activity than chloramphenicol against Pseudomonas aeruginosa, suggesting that the 2,4-difluoro pattern is a critical determinant for this activity class [1].

Antibacterial Cell Division FtsZ Gram-negative

In Vitro Enzyme Inhibition: Dihydrofolate Reductase (DHFR)

The compound was evaluated for its inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii. It demonstrated an IC50 value of 1.20E+4 nM (12 µM) [1]. For context, potent clinical DHFR inhibitors like trimethoprim typically exhibit IC50 values in the low nanomolar range against bacterial DHFR [2].

Antiparasitic Enzyme Inhibition DHFR Pneumocystis carinii

Functional Activity at Human Nicotinic Acetylcholine Receptors (nAChR)

In a functional assay using the human TE671 (muscle) cell line, which expresses nicotinic acetylcholine receptors, 2,4-Difluoro-3-methoxybenzylamine displayed an EC50 value of 3.00E+4 nM (30 µM) [1].

Neuroscience Nicotinic Receptor Functional Assay TE671

Key Application Scenarios for 2,4-Difluoro-3-methoxybenzylamine Based on Evidenced Functional Profile


Medicinal Chemistry: A Validated Building Block for Kinase Inhibitor Synthesis

This compound is a strategic building block for synthesizing novel benzylamine derivatives targeting kinases like DDR1/2 and PI3K, as claimed in major patent applications [1][2]. Its value is not as a finished drug but as a crucial intermediate where the specific 2,4-difluoro-3-methoxy substitution pattern is critical for the target molecule's activity and metabolic stability. Procurement should be guided by the need for a high-purity (>97%) starting material for multi-step synthesis of these complex therapeutic candidates [1].

Anti-Infective Research: Scaffold for Developing Novel Antibacterial Agents

Based on class-level evidence showing that 2,4-difluoro substituted analogs can exhibit enhanced antibacterial activity [3], this compound serves as a key intermediate for medicinal chemistry programs aiming to optimize novel antibacterial agents targeting Gram-negative pathogens like *E. coli*, *K. pneumoniae*, and *P. aeruginosa* . Researchers can leverage this scaffold to synthesize and test a library of derivatives to explore structure-activity relationships (SAR) around the FtsZ target or other bacterial mechanisms.

Chemical Biology: A Characterized Tool for Studying Off-Target Interactions

With established but weak activity at DHFR (IC50 = 12 µM) and nAChR (EC50 = 30 µM), this compound is a well-characterized chemical probe for use in counter-screening and selectivity panels [4][5]. During lead optimization of new chemical entities, this compound can be used as a control to ensure that structural modifications do not inadvertently introduce significant DHFR or nAChR activity, thereby mitigating potential toxicity or off-target effects later in development.

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